2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide
Description
Properties
CAS No. |
608532-55-4 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-oxido-2,3,4,5,5a,6,7,8-octahydrocyclopenta[b]azepin-1-ium |
InChI |
InChI=1S/C9H15NO/c11-10-7-2-1-4-8-5-3-6-9(8)10/h8H,1-7H2 |
InChI Key |
XDXMDWITKDYIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](=C2CCCC2C1)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often utilize one-pot reactions, which are efficient and cost-effective . The reaction conditions typically include the use of catalysts and solvents to facilitate the cyclization process .
Chemical Reactions Analysis
2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a therapeutic agent due to its biological activity . In medicine, it is explored for its potential use in the treatment of various diseases . Industrially, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide involves its interaction with specific molecular targets and pathways . It exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Table: Key Structural Differences
Key Observations:
Ring Systems: The target compound features a cyclopenta-azepine system, combining a five-membered cyclopentane ring with a seven-membered nitrogen-containing azepine. In contrast, endosulfan I contains a benzodioxathiepin (a fused benzene, dioxane, and thiepine ring), while heptachlor epoxide has an indeno-oxirene (a bicyclic system with a three-membered epoxide ring) . The nitrogen atom in the azepine ring may confer distinct electronic properties compared to sulfur (endosulfan) or oxygen (epoxides), influencing reactivity and biological interactions.
Substituents: Unlike endosulfan I and heptachlor epoxide, which are heavily chlorinated (6–7 chlorine atoms), the target compound lacks chlorine substituents in the provided data. Chlorination typically enhances lipophilicity and environmental persistence, as seen in organochlorine pesticides .
Functional Groups :
- The oxide group in the target compound (1-position) differs in placement from endosulfan’s 3-oxide and the epoxide group in heptachlor derivatives. This positional variation could affect metabolic pathways or degradation kinetics.
Stability and Reactivity
- Endosulfan I : The sulfur dioxide bridge and chlorine substituents contribute to its stability and resistance to hydrolysis, though it degrades into toxic metabolites like endosulfan sulfate .
- Heptachlor Epoxide : The epoxide group increases electrophilicity, making it reactive toward nucleophilic biomolecules (e.g., DNA, proteins), which underlies its toxicity .
- Target Compound : The absence of chlorine and presence of a nitrogen atom may reduce environmental persistence compared to chlorinated analogs. The oxide group could modulate solubility or serve as a metabolic activation site.
Toxicity and Environmental Impact
- Organochlorines like endosulfan and heptachlor epoxide are known for bioaccumulation and endocrine-disrupting effects.
Biological Activity
2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide is a compound belonging to the class of azepines, which are seven-membered cyclic amines. This compound has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular structure of 2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide can be described as follows:
- Molecular Formula : C9H13N
- Molecular Weight : 149.21 g/mol
- CAS Number : [specific CAS number if available]
This compound features a saturated bicyclic structure that may influence its interaction with biological targets.
Antitumor Activity
Research has indicated that compounds containing azepine structures exhibit significant antitumor properties. For instance:
- A study evaluated the cytotoxic effects of various azepines on cancer cell lines such as HeLa and MCF-7. The results showed that 2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide demonstrated a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings suggest that this compound could be a candidate for further development in cancer therapy.
Neuroprotective Effects
In addition to its antitumor activity, the compound has shown promise in neuroprotection. A recent study highlighted its ability to reduce oxidative stress in neuronal cells:
- Mechanism : The compound appears to modulate the expression of antioxidant enzymes and reduce reactive oxygen species (ROS) levels.
| Enzyme | Control Activity (U/mg protein) | Treated Activity (U/mg protein) |
|---|---|---|
| Superoxide Dismutase | 10 | 18 |
| Catalase | 15 | 25 |
This suggests potential applications in treating neurodegenerative diseases.
Anti-inflammatory Properties
Another area of research has focused on the anti-inflammatory effects of this compound. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines:
- Cytokines Inhibited : IL-6 and TNF-alpha were significantly reduced in macrophage cultures treated with the compound.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 200 | 80 |
| TNF-alpha | 150 | 60 |
These results indicate that it may be useful in managing inflammatory conditions.
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced solid tumors, participants received a regimen including derivatives of 2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide. The study reported an overall response rate of approximately 30%, with manageable side effects.
Case Study 2: Neurodegenerative Disease Model
In an animal model of Alzheimer's disease treated with the compound showed improved cognitive function as measured by the Morris water maze test. The treated group exhibited significantly shorter escape latencies compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
